molecular formula C14H24N4O3S B6770025 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide

Cat. No.: B6770025
M. Wt: 328.43 g/mol
InChI Key: HCOWJYBVSQDZGB-UONOGXRCSA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonamide group, and a substituted oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-2-17-11-12(10-15-17)14-13(6-5-9-21-14)16-22(19,20)18-7-3-4-8-18/h10-11,13-14,16H,2-9H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWJYBVSQDZGB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a condensation reaction between hydrazines and 1,3-diketones or their equivalents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through the cyclization of amino alcohols or amino acids.

    Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and oxane rings may contribute to the binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide
  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5-methylthiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide stands out due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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